molecular formula C5H3BrFNO2S B6153530 2-bromopyridine-4-sulfonyl fluoride CAS No. 2385372-16-5

2-bromopyridine-4-sulfonyl fluoride

Cat. No.: B6153530
CAS No.: 2385372-16-5
M. Wt: 240.05 g/mol
InChI Key: IHRWTHXMYOLLNB-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-sulfonyl fluoride is a chemical compound characterized by a bromine atom and a sulfonyl fluoride group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives, followed by subsequent functional group modifications.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of pyridine.

  • Reduction: Reduced forms of the sulfonyl fluoride group.

  • Substitution: Substituted pyridine derivatives with different nucleophiles.

Scientific Research Applications

2-Bromopyridine-4-sulfonyl fluoride is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromopyridine-4-sulfonyl fluoride exerts its effects involves its reactivity with various functional groups. The sulfonyl fluoride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The bromine atom enhances the electrophilic character of the compound, making it suitable for substitution reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can interact with specific enzymes, altering their activity and function.

  • Pathways: It can modulate biochemical pathways by reacting with key intermediates and products.

Comparison with Similar Compounds

2-Bromopyridine-4-sulfonyl fluoride is unique due to its combination of bromine and sulfonyl fluoride groups on the pyridine ring. Similar compounds include:

  • 4-Bromopyridine-2-sulfonyl fluoride: Similar structure but different position of the bromine atom.

  • 2-Bromopyridine-3-sulfonyl fluoride: Different position of the sulfonyl fluoride group.

These compounds differ in their reactivity and applications, with this compound being particularly useful in specific organic synthesis reactions due to its unique structure.

Properties

CAS No.

2385372-16-5

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

IUPAC Name

2-bromopyridine-4-sulfonyl fluoride

InChI

InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H

InChI Key

IHRWTHXMYOLLNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)Br

Purity

95

Origin of Product

United States

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